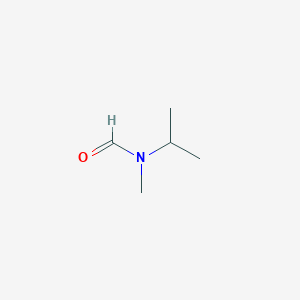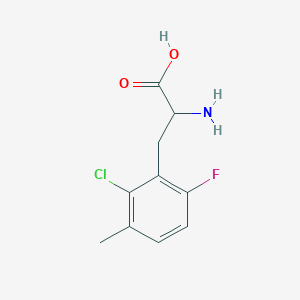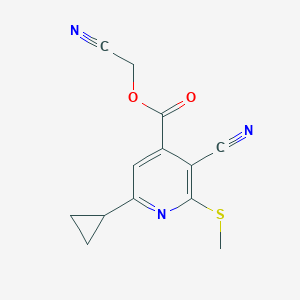![molecular formula C27H32N2S B2650768 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile CAS No. 625371-03-1](/img/structure/B2650768.png)
6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a tert-butylphenyl group, and a pyridine ring with a carbonitrile substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with adamantyl and tert-butylphenyl groups, such as:
- 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine
- 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carboxamide
Uniqueness
What sets 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the carbonitrile group could enhance its ability to participate in certain types of chemical reactions or interact with biological targets in a distinct manner.
Propriétés
IUPAC Name |
6-(1-adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2S/c1-26(2,3)23-7-4-18(5-8-23)17-30-25-22(16-28)6-9-24(29-25)27-13-19-10-20(14-27)12-21(11-19)15-27/h4-9,19-21H,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIHIGLKDQRWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2650687.png)
![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)
![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)
![(3R)-3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/new.no-structure.jpg)
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2650700.png)


![1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2650703.png)
![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)

